Quantitative Purity and Pricing Differentiation Relative to Closest Commercial Analog
Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is commercially supplied at 98% purity with a tiered pricing structure ranging from €180.00 to €2,246.00 (Ref 10-F788133) or €225.00 to €2,971.00 (Ref 54-OR78815) depending on quantity . In contrast, the closest commercially available structural analog, 2-[3-(benzyloxy)phenyl]oxirane (CAS 19957-64-3), is supplied at 95% purity as part of the AldrichCPR early-discovery collection without standardized tiered pricing . The 3% absolute purity difference between the target compound (98%) and this analog (95%) translates to a reduction in maximum potential impurities from 5% to 2%, a factor of 2.5× lower impurity burden when used in multi-step synthetic sequences where impurity propagation can dramatically affect downstream yields.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 98% (minimum purity) |
| Comparator Or Baseline | 2-[3-(benzyloxy)phenyl]oxirane: 95% (minimum purity) |
| Quantified Difference | 3 percentage points absolute; 2.5× lower maximum impurity content (2% vs 5%) |
| Conditions | Vendor-specified purity as reported on commercial datasheets |
Why This Matters
For multi-step synthetic applications in medicinal chemistry campaigns, the 2.5× reduction in maximum impurities reduces the risk of side-product accumulation and simplifies purification workflows.
